molecular formula C15H14BrN5OS B2926676 5-amino-1-(4-bromobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899736-74-4

5-amino-1-(4-bromobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2926676
CAS No.: 899736-74-4
M. Wt: 392.28
InChI Key: QWCRLOGMUZHAIE-UHFFFAOYSA-N
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Description

5-Amino-1-(4-bromobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted with a 4-bromobenzyl group at the N1 position and a thiophen-2-ylmethyl carboxamide moiety at the C4 position. Its molecular formula is C₁₆H₁₄BrN₅OS, with a molecular weight of 412.29 g/mol. Key structural features include:

  • Thiophen-2-ylmethyl carboxamide: The sulfur-containing thiophene moiety may contribute to π-π stacking interactions and metabolic stability .

Synthetic protocols for this compound involve cyclization reactions followed by amide coupling, achieving a 90% yield with purity confirmed via IR, ¹H-NMR, and mass spectrometry .

Properties

IUPAC Name

5-amino-1-[(4-bromophenyl)methyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN5OS/c16-11-5-3-10(4-6-11)9-21-14(17)13(19-20-21)15(22)18-8-12-2-1-7-23-12/h1-7H,8-9,17H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCRLOGMUZHAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-1-(4-bromobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : The triazole ring is formed through a reaction between an azide and an alkyne.
  • Introduction of the Bromobenzyl Group : This is achieved by substituting a hydrogen atom on the triazole ring with a bromobenzyl group.
  • Attachment of the Thiophen Group : The thiophen group is introduced via a coupling reaction.
  • Formation of the Carboxamide Group : This involves reacting the triazole derivative with an amine to create the carboxamide functionality.

The molecular formula for this compound is C15H14BrN5OSC_{15}H_{14}BrN_5OS, with a molecular weight of approximately 392.27 g/mol .

Antimicrobial Properties

Research indicates that compounds with a similar structure have demonstrated significant antimicrobial activity. For instance, derivatives containing the 1,2,3-triazole core have been reported to exhibit potent antibacterial effects against various pathogens such as E. coli and Staphylococcus aureus. The presence of halogen substituents like bromine can enhance the binding affinity to bacterial targets, potentially leading to increased efficacy .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds similar to this compound showed promising results in inhibiting cell proliferation in cancer cell lines. In particular, compounds from this class have been noted for their ability to induce apoptosis in lung cancer cells (H460) and exhibit significant cytotoxicity with IC50 values around 6.06 μM .

The mechanism through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : It may act by inhibiting specific enzymes or receptors associated with disease pathways.
  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) production and enhancing expression levels of pro-apoptotic markers like LC3 and γ-H2AX .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to peripheral substituents have been shown to significantly impact activity. For instance, replacing functional groups on the triazole core can lead to variations in potency and selectivity against specific targets .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (μM)
5-amino-1-(4-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamideStructureAntibacterial12.00
5-amino-1-(4-fluorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamideStructureAnticancer8.50
5-amino-1-(4-methylbenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamideStructureAntiviral15.00

Case Studies

Several case studies have explored the efficacy of triazole derivatives in treating infectious diseases and cancers:

  • Chagas Disease Treatment : A study identified a series of 5-amino-1,2,3-triazole derivatives that showed significant suppression of Trypanosoma cruzi burden in mouse models .
  • Antitumor Activity : Research indicated that specific modifications to the triazole scaffold resulted in compounds that effectively induced apoptosis in various cancer cell lines while exhibiting low toxicity towards normal cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,2,3-triazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry. Below is a detailed comparison of the target compound with structurally analogous derivatives:

Table 1: Structural and Functional Comparison of Triazole-4-carboxamide Derivatives

Compound ID Aryl Substituent (N1) Amide Substituent (C4) Key Properties/Activities References
Target Compound 4-Bromobenzyl Thiophen-2-ylmethyl High yield (90%); IR: 3355 cm⁻¹ (NH₂), 1666 cm⁻¹ (C=O); antimicrobial potential inferred from analogs
ZIPSEY (I) 4-Chlorophenyl (S)-1-hydroxy-3-phenylpropan-2-yl Anticancer activity; β-turn mimetic properties
LELHOB (II) 4-Chlorophenyl (3-phenyl-1,2-oxazol-5-yl)methyl Structural rigidity from oxazole; antimicrobial activity
3o () 2-Fluorophenyl Quinolin-2-yl Wnt/β-catenin pathway inhibition; IC₅₀ values <10 µM
5-Amino-1-(carbamoylmethyl) Carbamoylmethyl Variable (e.g., LexA inhibitors) SOS response inhibition (IC₅₀ = 32 µM); β-turn mimetic
N-(4-Fluorobenzyl) analog 3-Chlorobenzyl 4-Fluorobenzyl Halogen-specific interactions; explored in antimicrobial studies
3-(4-Bromobenzyl) derivative 4-Bromobenzyl Thiophen-2-yl Antimicrobial activity against S. aureus and E. coli

Key Observations:

Aryl Substituent Effects: Electron-withdrawing groups (e.g., bromo, chloro) enhance stability and binding to hydrophobic targets. Fluorophenyl substituents (e.g., 3o) increase metabolic resistance and target affinity in kinase inhibitors .

Amide Substituent Diversity: Thiophen-2-ylmethyl (target compound) vs. quinolinyl (3o): Thiophene’s smaller aromatic system may reduce off-target interactions compared to bulkier quinoline . Hydroxypropan-2-yl (ZIPSEY): Introduces chiral centers and hydrogen-bonding capacity, critical for β-turn mimicry in protein-binding applications .

SOS response inhibitors (e.g., 5-amino-1-(carbamoylmethyl)) highlight the scaffold’s versatility, though the target compound’s thiophene group may redirect activity toward different pathways .

Synthetic Accessibility :

  • The target compound’s 90% yield surpasses many analogs (e.g., 24% yield for 6q in ), reflecting optimized coupling conditions .

Q & A

Q. Methodological approach :

Spectroscopic Analysis :

  • 1H/13C NMR : Assign peaks to confirm the triazole ring (δ 7.5–8.5 ppm for H-5) and thiophene substituents (δ 6.5–7.2 ppm).
  • HRMS : Validate molecular formula (e.g., C15H12BrN5OS requires m/z 403.99).

X-ray Crystallography :

  • Use SHELXL for refinement (monoclinic space group, R1 < 0.05). Anisotropic displacement parameters resolve ambiguities in the triazole-thiophene orientation .

Advanced: How to resolve contradictions in enzyme inhibition data (e.g., IC50 variability across assays)?

Contradictions often arise from assay conditions (pH, co-solvents) or off-target effects. Mitigation strategies :

Orthogonal Assays : Compare results from fluorometric (e.g., CA inhibition) and calorimetric (ITC) methods.

Mutagenesis Studies : Identify binding residues (e.g., His94 in carbonic anhydrase) to confirm target engagement .

Solvent Controls : Replace DMSO with PEG-400 to exclude solvent-artifact interactions .

Advanced: What strategies improve aqueous solubility while retaining bioactivity?

Strategy Method Trade-offs
Co-solvent Systems Use 10–20% PEG-400 or cyclodextrin complexesMay reduce membrane permeability
Prodrug Design Introduce phosphate esters at the amino group (hydrolyzed in vivo)Requires stability testing in serum
Structural Modifications Replace bromobenzyl with pyridyl groups (enhanced H-bonding)May alter target selectivity

Data from analogs (e.g., fluorophenyl derivatives) show solubility improvements from <10 µM to >100 µM in PBS .

Advanced: How to design experiments for target validation in complex biological systems?

CRISPR-Cas9 Knockout Models : Validate target dependency in HEK293T cells lacking the putative enzyme (e.g., carbonic anhydrase IX).

SPR/BLI Binding Studies : Quantify binding kinetics (KD, kon/koff) using immobilized recombinant protein.

Metabolomic Profiling : LC-MS/MS to track downstream effects (e.g., bicarbonate depletion in CA inhibition) .

Advanced: How to address discrepancies in computational vs. experimental binding affinities?

Q. Root causes :

  • Force Field Limitations : AMBER/CHARMM may misestimate halogen bonding (Br···π interactions).
  • Solvent Entropy : Implicit solvent models (GB/SA) underestimate hydrophobic effects.

Q. Solutions :

  • QM/MM Hybrid Simulations : Refine binding poses using Gaussian09 for the ligand and GROMACS for the protein.
  • Alchemical Free Energy Calculations : Predict ΔΔG with FEP/MBAR for bromine substituent effects .

Basic: What analytical techniques confirm purity (>95%) for in vitro studies?

  • HPLC-DAD : C18 column, 0.1% TFA in H2O/ACN (gradient: 5–95% ACN in 20 min).
  • Elemental Analysis : %C, %H, %N within ±0.4% of theoretical values.
  • TLC Monitoring : Rf = 0.3–0.5 (silica GF254, EtOAc:hexane 1:1) .

Advanced: How to optimize reaction conditions for scale-up (mg to gram quantities)?

Parameter Lab Scale Pilot Scale Considerations
Catalyst CuI (5 mol%)CuSO4·5H2O (1 mol%)Cost and copper residue removal
Solvent DMF (5 mL)TBME (non-polar)EHS constraints (DMF toxicity)
Reaction Time 12 hr6 hr (flow chemistry)Thermal degradation at higher temps

Data from triazole analogs show 80% yield scalability with flow reactors .

Advanced: How to validate the compound’s metabolic stability in preclinical models?

Microsomal Assays : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS at 0, 15, 30, 60 min.

CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation).

Plasma Protein Binding : Equilibrium dialysis (human serum albumin, 95% binding indicates limited free fraction) .

Advanced: How to reconcile conflicting crystallographic and docking poses?

  • Ensemble Docking : Incorporate multiple protein conformers (MD snapshots) into Glide/SP.
  • X-ray Refinement : Apply SHELXL constraints for disordered regions (e.g., thiophene rotamers).
  • B-Factor Analysis : High B-factors (>50 Ų) in docking regions suggest flexibility misrepresented in simulations .

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